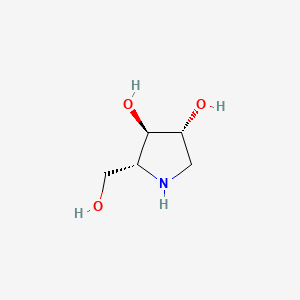
WO-459
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WO-459 is a novel GPR52 agonist, dose-dependently inducing elevation of intracellular cAMP in HEK293/GPR52 cells.
Scientific Research Applications
Bibliometric Research Applications : The paper by Chernova and Cherchenko (2022) discusses the use of WoS for assessing publication effectiveness in specific scientific fields, suggesting a method for adapting search queries to cover specific program topics in international and domestic databases (Chernova & Cherchenko, 2022).
Comparative Analysis of Scientific Databases : A study by Mongeon and Paul-Hus (2015) provides a comparative analysis of journal coverage in WoS and Scopus, highlighting biases in favor of certain fields and languages, which could be relevant for understanding the representation of research in databases (Mongeon & Paul-Hus, 2015).
WoS as a Data Source for Research : Birkle et al. (2020) detail the history, coverage, and applications of WoS, the world's oldest and most widely used research publication and citation database. This paper might provide context for how WoS could be utilized for research tracking and evaluation (Birkle et al., 2020).
Interdisciplinary Relations in Scientific Research : Sedighi (2013) investigates interdisciplinary relations in high-priority scientific fields using WoS data, which could be relevant for understanding cross-disciplinary applications of scientific research (Sedighi, 2013).
properties
Product Name |
WO-459 |
|---|---|
Molecular Formula |
C23H20F3N3O2S |
Molecular Weight |
459.4872 |
IUPAC Name |
N-(2-Hydroxyethyl)-3-methyl-1-[2-[3-(trifluoromethyl)benzyl]benzothiophen-7-yl]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C23H20F3N3O2S/c1-14-19(22(31)27-8-9-30)13-29(28-14)20-7-3-5-16-12-18(32-21(16)20)11-15-4-2-6-17(10-15)23(24,25)26/h2-7,10,12-13,30H,8-9,11H2,1H3,(H,27,31) |
InChI Key |
OOXRLZNAKGXYGI-UHFFFAOYSA-N |
SMILES |
O=C(C1=CN(C2=C3C(C=C(CC4=CC=CC(C(F)(F)F)=C4)S3)=CC=C2)N=C1C)NCCO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
WO-459; WO 459; WO459 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





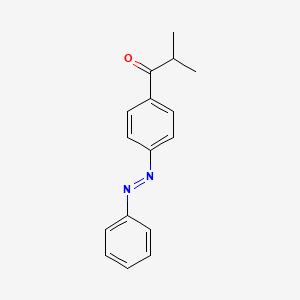
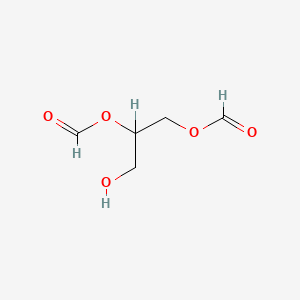
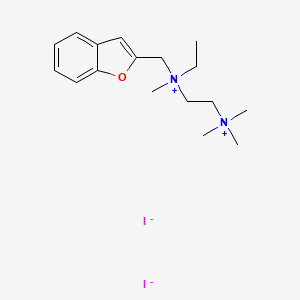
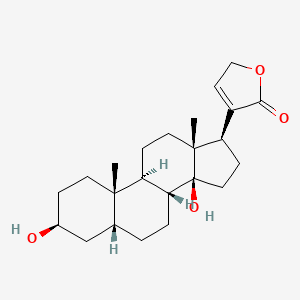


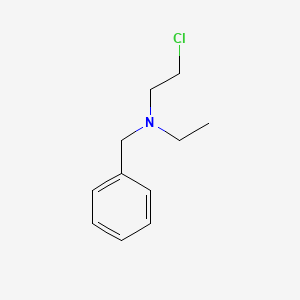
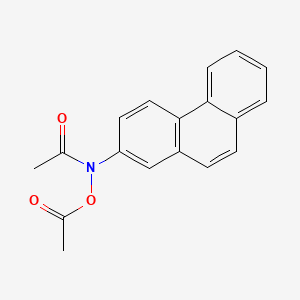
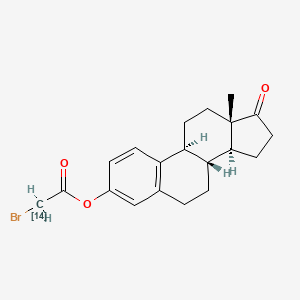
![1-Methyl-2-[(phenylthio)methyl]-3-indolecarbonitrile](/img/structure/B1194973.png)
